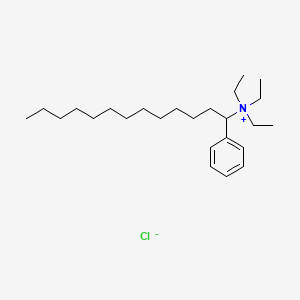

(Dodecylbenzyl)triethylammonium chloride

CAS No.: 28679-24-5

Cat. No.: VC18532668

Molecular Formula: C25H46ClN

Molecular Weight: 396.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28679-24-5 |

|---|---|

| Molecular Formula | C25H46ClN |

| Molecular Weight | 396.1 g/mol |

| IUPAC Name | triethyl(1-phenyltridecyl)azanium;chloride |

| Standard InChI | InChI=1S/C25H46N.ClH/c1-5-9-10-11-12-13-14-15-16-20-23-25(24-21-18-17-19-22-24)26(6-2,7-3)8-4;/h17-19,21-22,25H,5-16,20,23H2,1-4H3;1H/q+1;/p-1 |

| Standard InChI Key | ZXZQUCFQXMJSLE-UHFFFAOYSA-M |

| Canonical SMILES | CCCCCCCCCCCCC(C1=CC=CC=C1)[N+](CC)(CC)CC.[Cl-] |

Introduction

Chemical Structure and Properties

(Dodecylbenzyl)triethylammonium chloride belongs to the class of cationic surfactants, characterized by a hydrophobic dodecylbenzyl group and a hydrophilic triethylammonium moiety. Its molecular formula is , with a molecular weight of 396.09 g/mol . The compound’s structure comprises a benzyl group attached to a dodecyl (C12) alkyl chain, coupled with a triethylammonium chloride group. This configuration confers amphiphilic properties, enabling it to interact with both polar and non-polar substances.

Key Physical and Chemical Properties

The compound’s cationic nature allows it to adsorb onto negatively charged surfaces, making it effective in applications requiring dispersion or emulsification .

Synthesis and Production

Synthetic Methodology

The synthesis of (dodecylbenzyl)triethylammonium chloride typically involves a two-step process:

-

Quaternization Reaction: Triethylamine reacts with dodecylbenzyl chloride in a polar solvent (e.g., ethanol) under reflux conditions.

This exothermic reaction proceeds at 60–80°C, with yields exceeding 85% after purification .

-

Purification: The crude product is recrystallized from acetone or ethanol to remove unreacted starting materials and byproducts .

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to optimize temperature control and mixing efficiency. Automated systems regulate reactant stoichiometry, ensuring consistent product quality. Post-synthesis, the compound is formulated into aqueous solutions (50–80% active content) or dried powders for commercial distribution .

Applications in Industrial and Scientific Contexts

Surfactant and Emulsifier

The compound’s amphiphilic structure enables it to reduce surface tension in aqueous systems, facilitating:

-

Oil-in-Water Emulsions: Stabilizing immiscible phases in agrochemical formulations .

-

Detergent Formulations: Enhancing dirt suspension in cleaning products .

Ion Exchange and Catalysis

As a phase-transfer catalyst, (dodecylbenzyl)triethylammonium chloride accelerates reactions between hydrophilic and hydrophobic reactants. For example, it mediates nucleophilic substitutions in organic synthesis, improving reaction rates by up to 70% compared to non-catalytic conditions .

Niche Applications

-

Textile Industry: Serves as an antistatic agent in synthetic fiber production .

-

Petroleum Sector: Acts as a demulsifier in crude oil processing .

Comparison with Analogous Quaternary Ammonium Compounds

(Dodecylbenzyl)triethylammonium chloride differs structurally from common QACs like benzalkonium chloride (BAC) and cetyltrimethylammonium chloride (CTAC):

The triethylammonium group in the target compound reduces water solubility compared to trimethyl variants but enhances compatibility with organic solvents .

Recent Research and Future Directions

Recent studies (2023–2025) highlight emerging applications:

-

Nanotechnology: As a stabilizing agent for gold nanoparticles in catalytic systems .

-

Environmental Remediation: Potential use in microplastic aggregation and removal from wastewater .

Critical research gaps include:

-

Ecotoxicology: Long-term effects on aquatic ecosystems.

-

Synergistic Formulations: Compatibility with anionic surfactants and oxidizers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume